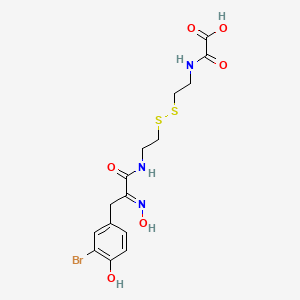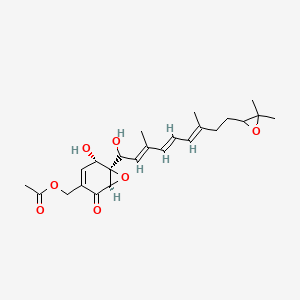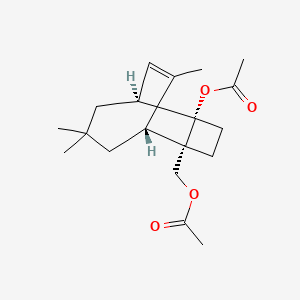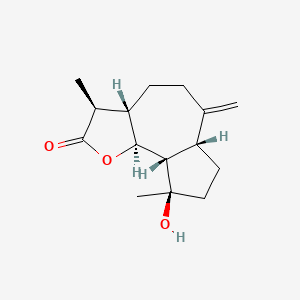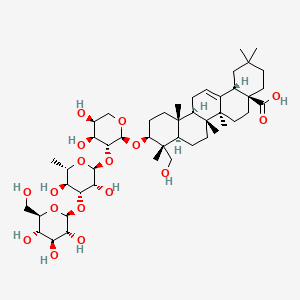
Macranthoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macranthoside A is a triterpene glycoside compound primarily found in the plant Lonicera macranthoides. It is known for its significant biological activities, including anti-inflammatory, antioxidant, antibacterial, and neuroprotective properties . This compound has garnered attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Macranthoside A involves the extraction of triterpene saponins from Lonicera macranthoides. The process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound . Specific synthetic routes and reaction conditions for this compound are not extensively documented, but general methods for triterpene glycosides involve the use of organic solvents and chromatographic separation.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources, particularly Lonicera macranthoides. The process involves large-scale solvent extraction and purification techniques to obtain the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Macranthoside A undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds. These products often retain the core triterpene glycoside structure while exhibiting modified biological activities .
Scientific Research Applications
Macranthoside A has a wide range of scientific research applications, including:
Mechanism of Action
Macranthoside A exerts its effects through several molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and the activation of inflammatory signaling pathways.
Antioxidant: This compound helps neutralize harmful free radicals and protects cells from oxidative damage.
Antibacterial: The compound exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting bacterial growth.
Neuroprotective: This compound promotes the survival and growth of neurons, potentially offering protection against neurodegenerative diseases.
Comparison with Similar Compounds
Macranthoside A is unique among triterpene glycosides due to its specific biological activities and chemical structure. Similar compounds include:
Macranthoidin B: Another triterpene glycoside found in Lonicera macranthoides with similar biological activities.
Dipsacoside B: A related compound with comparable anti-inflammatory and antioxidant properties.
Oleanane-type triterpene glycosides: These compounds share structural similarities with this compound and exhibit similar biological activities.
Properties
Molecular Formula |
C47H76O17 |
|---|---|
Molecular Weight |
913.1 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 |
InChI Key |
AMXYFWUYMQOLRN-BHGPNLNISA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Synonyms |
kalopanax saponin H kalopanaxsaponin H |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


